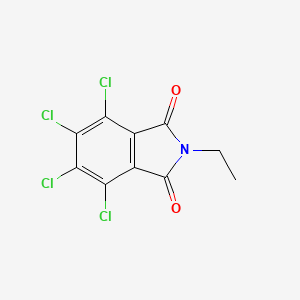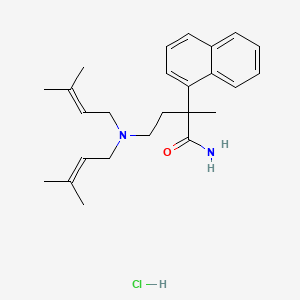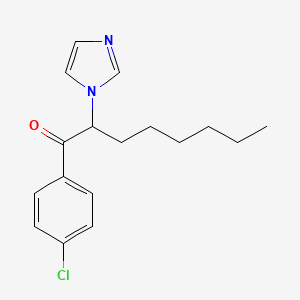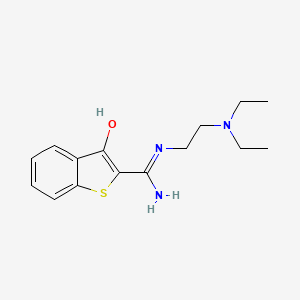![molecular formula C12H14BrFO B14651325 1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one CAS No. 52513-93-6](/img/structure/B14651325.png)
1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It features a bromomethyl group and a fluorine atom attached to a phenyl ring, which is further connected to a dimethylpropanone moiety
Synthetic Routes and Reaction Conditions:
Bromination of 3-fluorotoluene: The synthesis begins with the bromination of 3-fluorotoluene to introduce the bromomethyl group. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions.
Friedel-Crafts Acylation: The brominated intermediate is then subjected to Friedel-Crafts acylation using 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability.
Types of Reactions:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions:
- Nucleophilic substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), mild heating.
- Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
- Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Major Products:
- Substituted derivatives (e.g., amines, thioethers)
- Oxidized products (e.g., carboxylic acids, ketones)
- Reduced products (e.g., alcohols)
Aplicaciones Científicas De Investigación
1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industrial Applications: The compound can be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl and fluorophenyl groups can enhance binding affinity and specificity, while the dimethylpropanone moiety can influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
- 1-[4-(Chloromethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one
- 1-[4-(Bromomethyl)-3-chlorophenyl]-2,2-dimethylpropan-1-one
- 1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylbutan-1-one
Comparison:
1-[4-(Chloromethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one: Similar structure but with a chloromethyl group instead of a bromomethyl group. The bromine atom in the original compound may confer different reactivity and binding properties.
1-[4-(Bromomethyl)-3-chlorophenyl]-2,2-dimethylpropan-1-one: Similar structure but with a chlorine atom instead of a fluorine atom. The fluorine atom in the original compound may enhance binding affinity and specificity due to its electronegativity.
1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylbutan-1-one: Similar structure but with a butanone moiety instead of a propanone moiety. The additional carbon in the butanone moiety may influence the compound’s physical and chemical properties.
1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one stands out due to its unique combination of bromomethyl and fluorophenyl groups, which can enhance its reactivity and binding properties in various applications.
Propiedades
Número CAS |
52513-93-6 |
|---|---|
Fórmula molecular |
C12H14BrFO |
Peso molecular |
273.14 g/mol |
Nombre IUPAC |
1-[4-(bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H14BrFO/c1-12(2,3)11(15)8-4-5-9(7-13)10(14)6-8/h4-6H,7H2,1-3H3 |
Clave InChI |
COLPBNCCTCQGQV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1=CC(=C(C=C1)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole](/img/structure/B14651247.png)

![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)


![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium](/img/structure/B14651285.png)

![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)




